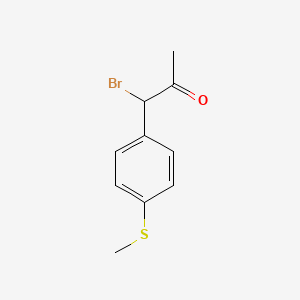
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS It is a brominated ketone with a methylthio group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as azides, thiocyanates, or ethers.
Reduction: 1-(4-(methylthio)phenyl)propan-2-ol.
Oxidation: 1-Bromo-1-(4-(methylsulfinyl)phenyl)propan-2-one or 1-Bromo-1-(4-(methylsulfonyl)phenyl)propan-2-one.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(4-(methylthio)phenyl)propan-2-one depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying the active site of the enzyme. The bromine atom can form a covalent bond with nucleophilic residues in the enzyme, leading to inhibition of its activity. The methylthio group can also interact with hydrophobic pockets in the enzyme, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-(methylthio)phenyl)ethanone: Similar structure but with a different carbon chain length.
2-Bromo-2-methyl-1-(4-(methylthio)phenyl)propan-1-one: Similar structure with an additional methyl group on the carbon chain.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure with a methoxy group instead of a methylthio group.
Uniqueness
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H11BrOS |
|---|---|
Molekulargewicht |
259.16 g/mol |
IUPAC-Name |
1-bromo-1-(4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |
InChI-Schlüssel |
LIISAZPYZCDTLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=C(C=C1)SC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


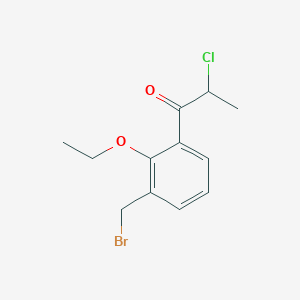
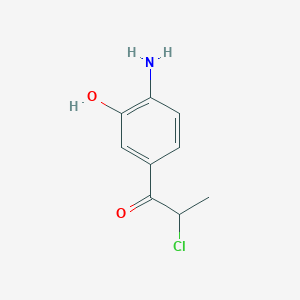
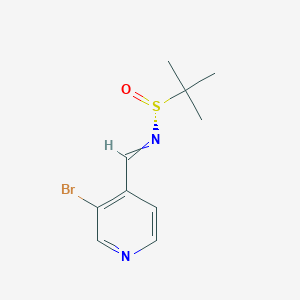
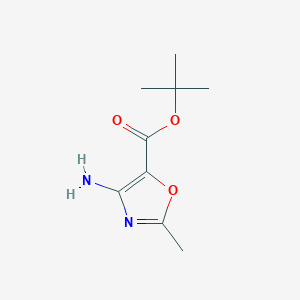
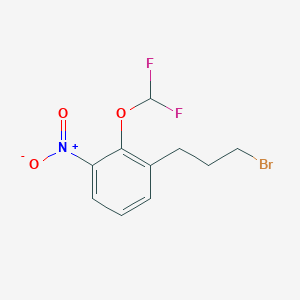

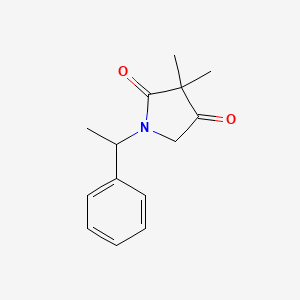

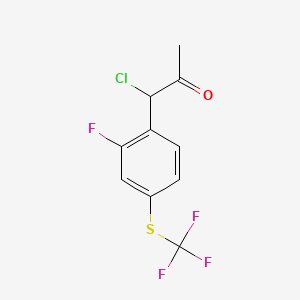
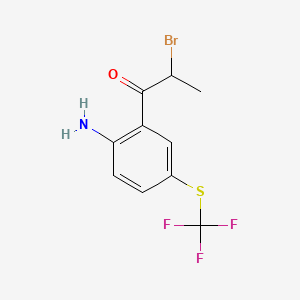


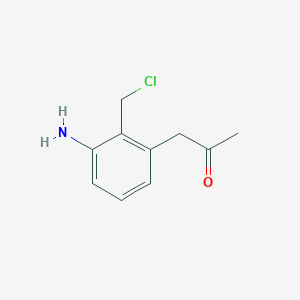
![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)
